1-{[(4-fluorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS No.: 920367-18-6
Cat. No.: VC11946939
Molecular Formula: C20H17FN4O4
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920367-18-6 |
|---|---|
| Molecular Formula | C20H17FN4O4 |
| Molecular Weight | 396.4 g/mol |
| IUPAC Name | 1-[2-(4-fluoroanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C20H17FN4O4/c1-29-16-8-6-15(7-9-16)23-20(28)17-10-11-19(27)25(24-17)12-18(26)22-14-4-2-13(21)3-5-14/h2-11H,12H2,1H3,(H,22,26)(H,23,28) |
| Standard InChI Key | GNVZOFFEUILGLE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F |
Introduction
The compound 1-{[(4-fluorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic molecule that belongs to the class of pyridazine derivatives. Pyridazines are heterocyclic compounds with known pharmacological importance, often explored for their potential in medicinal chemistry, particularly as anticancer, antimicrobial, or anti-inflammatory agents.
This article provides a comprehensive overview of the compound, including its structure, physicochemical properties, synthesis, potential biological activities, and applications.
Synthesis
The synthesis of this compound likely involves multi-step organic reactions typical for pyridazine derivatives. A possible synthetic route includes:
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Formation of the Pyridazine Core: Starting from hydrazine derivatives and dicarbonyl compounds.
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Introduction of Functional Groups: Coupling reactions to attach the fluorophenyl and methoxyphenyl groups.
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Amide Bond Formation: Using carbamoyl chlorides or related intermediates.
Characterization of the synthesized compound would typically involve:
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NMR Spectroscopy (¹H and ¹³C): To confirm structural integrity.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify functional groups.
Anticancer Potential
Pyridazine derivatives have shown promise as anticancer agents due to their ability to inhibit specific enzymes or pathways involved in tumor growth. The presence of fluorophenyl and methoxyphenyl groups in this compound suggests potential interactions with cancer-related targets such as kinases or DNA-binding proteins.
Anti-inflammatory Effects
Pyridazine derivatives are known to modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX). This compound's structural features suggest potential anti-inflammatory applications.
Applications
This compound holds potential in several areas:
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Pharmaceutical Development: As a lead molecule for anticancer or anti-inflammatory drug discovery.
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Chemical Biology Studies: To probe biological pathways involving pyridazine derivatives.
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Material Science: Pyridazines are occasionally used in optoelectronic applications due to their electronic properties.
Future Research Directions
To fully explore the potential of this compound:
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Conduct in vitro assays against cancer cell lines (e.g., MCF-7 for breast cancer).
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Perform antimicrobial testing using standard bacterial strains.
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Investigate its mechanism of action through molecular docking studies targeting key enzymes or receptors.
This detailed analysis highlights the importance of 1-{[(4-fluorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide as a promising candidate for further research in medicinal chemistry and related fields.
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